molecular formula C35H53NO3 B1682389 Vitamin E Nicotinate CAS No. 43119-47-7

Vitamin E Nicotinate

Cat. No.: B1682389
CAS No.: 43119-47-7
M. Wt: 535.8 g/mol
InChI Key: MSCCTZZBYHQMQJ-AZAGJHQNSA-N
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Biochemical Analysis

Biochemical Properties

Vitamin E Nicotinate plays a significant role in biochemical reactions due to its antioxidant properties. It functions as a chain-breaking antioxidant that interrupts the propagation of reactive oxygen species through lipid membranes by scavenging lipid peroxyl radicals . This compound interacts with various enzymes and proteins, including those involved in lipid metabolism and oxidative stress responses. For instance, it has been shown to interact with enzymes such as lipoxygenases and cyclooxygenases, which are involved in the metabolism of fatty acids and the production of inflammatory mediators .

Cellular Effects

This compound exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to activate mitogen-activated protein kinases, which play a crucial role in cell signaling and regulation . Additionally, this compound has been shown to upregulate the expression of genes involved in antioxidant defense and lipid metabolism, thereby enhancing the cell’s ability to cope with oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its antioxidant activity and its ability to modulate gene expression. At the molecular level, this compound exerts its effects by scavenging reactive oxygen species and preventing lipid peroxidation . It also binds to specific receptors and proteins, leading to the activation or inhibition of various signaling pathways. For instance, it has been shown to inhibit the activity of protein kinase C, an enzyme involved in the regulation of cell growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable and does not degrade quickly under normal conditions . Its long-term effects on cellular function can vary depending on the experimental conditions. For example, prolonged exposure to this compound has been shown to enhance the antioxidant capacity of cells and reduce oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, it has been shown to provide significant antioxidant protection and improve vascular function . At high doses, it can cause adverse effects such as gastrointestinal disturbances and liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism and antioxidant defense. It interacts with enzymes such as nicotinate phosphoribosyltransferase and nicotinamide mononucleotide adenylyltransferase, which are involved in the biosynthesis of NAD+ . This interaction enhances the cell’s ability to produce NAD+, a crucial cofactor in cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is absorbed via the lymphatic pathway and transported in association with chylomicrons . Once in the bloodstream, it is distributed to various tissues, including the liver, muscle, and adipose tissue . The compound’s distribution is influenced by its interaction with lipoproteins and other transport proteins .

Subcellular Localization

This compound is localized within various subcellular compartments, including the mitochondria and endoplasmic reticulum . Its localization is crucial for its antioxidant function, as these organelles are major sites of reactive oxygen species production. The compound’s incorporation into mitochondrial membranes helps protect against oxidative damage and maintain cellular homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vitamin E Nicotinate can be synthesized through the esterification of tocopherol with nicotinic acid. The process typically involves the use of an organic solvent and a catalyst to facilitate the reaction. One common method includes adding nicotinic acid to an organic solvent, followed by the addition of a coupling agent such as triphosgene .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Vitamin E Nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Vitamin E Nicotinate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Tocopheryl Acetate: Another ester of tocopherol, commonly used in supplements and cosmetics.

    Tocopheryl Succinate: Known for its anti-inflammatory properties.

    Tocopheryl Linoleate: Used for its skin-conditioning effects.

Uniqueness: Vitamin E Nicotinate is unique due to its combination of antioxidant properties from tocopherol and the vasodilatory effects of niacin. This dual functionality makes it particularly effective in applications requiring both antioxidant protection and improved blood flow .

Properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCTZZBYHQMQJ-AZAGJHQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046396, DTXSID401019802
Record name DL-alpha Tocopheryl nicotinate
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Record name DL-alpha-Tocopherol nicotinate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

535.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51898-34-1, 43119-47-7, 16676-75-8
Record name rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tocopherol nicotinate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tocopherol nicotinate [JAN]
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Record name alpha-Tocopherol nicotinate, DL-
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Record name Tocopheryl nicotinate
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Record name DL-alpha Tocopheryl nicotinate
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Record name DL-alpha-Tocopherol nicotinate
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Record name [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate
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Record name 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Record name TOCOPHERYL NICOTINATE
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Record name .ALPHA.-TOCOPHEROL NICOTINATE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Does vitamin E nicotinate function solely as a source of vitamin E?

A1: Research suggests TN might possess biological functions beyond simply acting as a vitamin E precursor. [, , ] Studies show that its levels decrease in specific disease states, unlike other forms of vitamin E. [, ] Additionally, TN elicits distinct cellular responses compared to providing vitamin E and niacin separately. [, ]

Q2: What cellular signaling pathways are activated by this compound?

A2: TN has been shown to activate mitogen-activated protein kinases (MAPKs) in human vascular smooth muscle cells. [] This activation is not observed when cells are treated with vitamin E and niacin individually. []

Q3: How does this compound impact the production of fatty acid amides?

A3: Treatment with TN significantly increases the levels of several primary fatty acid amides, including anandamide, virodhamine, and palmitamide, in human vascular smooth muscle cells. [] This effect is not replicated by administering vitamin E and niacin separately. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula for α-tocopherol nicotinate is C35H51NO3, and its molecular weight is 533.8 g/mol.

Q5: Is there spectroscopic data available for this compound?

A5: While the provided abstracts do not delve into detailed spectroscopic data, research mentions UV absorption at 264 nm used for detection in HPLC analysis. [, ] Further research is needed for comprehensive spectroscopic characterization.

Q6: Can this compound be incorporated into different formulations?

A6: Yes, research highlights successful incorporation of TN into various formulations, including granules, [, ] self-emulsifying drug delivery systems (SEDDS), [] and dry emulsions for enhanced delivery. []

Q7: Does this compound exhibit catalytic properties?

A7: The provided research primarily focuses on TN's biological activities and doesn't indicate inherent catalytic properties. Its role seems more aligned with influencing biological pathways rather than directly catalyzing reactions.

Q8: Have computational methods been employed to study this compound?

A8: Yes, computational simulations were used to analyze the binding interactions of molecularly imprinted polymers designed for specific recognition of vitamin E succinate, tocopherol, and tocopherol nicotinate. [] These simulations provided insights into the binding mechanisms and selectivity of these polymers.

Q9: How does the ester linkage in this compound affect its activity?

A9: Research suggests that the intact structure of TN, specifically the ester linkage between vitamin E and niacin, is crucial for its unique biological activity. [, ] Studies show distinct effects of TN compared to separate administration of vitamin E and niacin, indicating the importance of the intact ester. [, ]

Q10: What is the bioavailability of this compound?

A10: Research indicates that bioavailability of TN is influenced by factors such as formulation and administration route. Studies in sheep comparing oral and intraperitoneal administration of TN and vitamin E acetate showed differences in absorption and tissue uptake. []

Q11: What is the pharmacokinetic profile of this compound in humans?

A11: Studies in healthy volunteers show that TN exhibits a two-compartment pharmacokinetic model after oral administration. [, ] Key parameters include a Tmax of 4.4-5.1 hours, a Cmax of 0.46-1094.6 µg/mL (depending on the dose and study), and a half-life (T1/2) of 6.5-8 hours. [, ]

Q12: What are the therapeutic effects of this compound observed in preclinical models?

A12: In a rat model of pulmonary arterial hypertension, TN levels were significantly reduced in failing right ventricles. [, ] Additionally, studies in a hypertensive rabbit model demonstrate that TN improved chorioretinal blood flow, suggesting potential benefits for ophthalmic circulation. []

Q13: What are the clinical applications of this compound?

A13: Clinical studies suggest potential benefits of TN in various conditions. These include:

  • Diabetic retinopathy: Improved blood rheology and retinal capillary blood flow [, ]
  • Coronary artery disease: Management of dyslipidemia [, ]
  • Hyperlipidemia: Improved lipid profiles []
  • Vitiligo: Potential for repigmentation when combined with other therapies []
  • Male infertility: Improved sperm parameters in patients with varicocele when combined with Keishibukuryogan (a traditional Japanese herbal medicine) []
  • Sudden sensorineural hearing loss: Potential improvement in hearing when used alongside conventional treatments []
  • Endometrial thinning: Potential for endometrial recovery and successful pregnancy in women with diffuse leiomyomatosis of the uterus []

Q14: What is the safety profile of this compound?

A14: While generally considered safe, more research is needed to fully elucidate the long-term effects and potential toxicity of TN. []

Q15: Can drug delivery strategies enhance the therapeutic potential of this compound?

A15: Research indicates that optimizing drug delivery systems can significantly impact TN's efficacy. Studies exploring self-emulsifying preparations [] and dry emulsions [] highlight the potential of improving TN's delivery and therapeutic outcomes.

Q16: Are there specific biomarkers associated with this compound activity?

A16: While the provided abstracts don't pinpoint specific biomarkers for TN activity, research suggests a link between decreased TN levels and oxidative stress in disease states like heart failure. [, ] This points towards potential use of TN levels as a biomarker, warranting further investigation.

Q17: What analytical techniques are commonly employed to study this compound?

A17: High-performance liquid chromatography (HPLC) is frequently used for determining TN levels in various matrices, including plasma, [, , ] heart tissues, [] and cell cultures. [] Dynamic light scattering techniques are also applied to evaluate particle size and distribution in TN submicroemulsions. []

Q18: Are the analytical methods used for this compound analysis validated?

A18: Research emphasizes the validation of HPLC methods for TN quantification. [, , ] These validations ensure accuracy, precision, and specificity of the analytical data.

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